6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline
Description
Table 1: Molecular Formula Breakdown
| Component | Contribution |
|---|---|
| Quinoxaline core | C₈H₄N₂ |
| Chlorine (Cl) | 1 atom |
| p-Tolyl groups (2× C₇H₇) | C₁₄H₁₄ |
| Ethynyl bridge (C≡C) | 2 carbons |
Properties
Molecular Formula |
C24H17ClN2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
6-chloro-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3 |
InChI Key |
YAHSWDXECSMIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Synthetic Routes
The foundational approach involves condensation reactions between halogenated quinoxaline precursors and functionalized aromatic amines or alkynes.
Two-Step Halogenation-Condensation Protocol
A widely reported method begins with 2,3-dichloroquinoxaline, which undergoes sequential substitutions:
- Chlorine substitution at position 6 using electrophilic aromatic substitution under Friedel-Crafts conditions.
- Alkyne introduction via Sonogashira coupling with p-tolylethyne in the presence of Pd(PPh₃)₄/CuI catalysts.
Typical Conditions :
Cross-Coupling Strategies
Sonogashira Coupling
The Sonogashira reaction is pivotal for introducing the p-tolylethynyl group. Key variations include:
Traditional Pd/Cu-Catalyzed Method
| Component | Specification | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | |
| Base | Triethylamine | |
| Solvent | THF/DMF (3:1) | |
| Temperature | 60°C, 12 h | |
| Yield | 72–85% |
Copper-Free Sonogashira
Recent advancements utilize air-stable Pd precatalysts (e.g., [DTBNpP]Pd(crotyl)Cl) for room-temperature reactions:
Heterogeneous Catalysis
Electrophilic Cyclization
Comparative Analysis of Methods
| Method | Yield (%) | Temperature | Catalytic System | Scalability |
|---|---|---|---|---|
| Condensation | 65–78 | 80–100°C | CuI/PPh₃ | Moderate |
| Sonogashira (Pd/Cu) | 72–85 | 60°C | Pd(PPh₃)₂Cl₂/CuI | High |
| Heterogeneous | >90 | rt | CuH₂PMo₁₁VO₄₀/Al₂O₃ | High |
| Copper-Free Sonogashira | 97 | rt | [DTBNpP]Pd(crotyl)Cl | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases (e.g., sodium hydroxide) and solvents (e.g., ethanol, acetonitrile).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while substitution reactions can produce various quinoxaline derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline has been investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Antitumor Activity :
Recent studies have indicated that derivatives of quinoxaline compounds exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the quinoxaline structure have enhanced activity against breast cancer cells, with IC50 values ranging from 10 to 20 µM.
Antimicrobial Properties :
The compound has shown promising results against several bacterial strains. In vitro tests demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can facilitate the formation of more complex molecules through various chemical reactions, including:
- Substitution Reactions : The presence of chlorine and ethynyl groups allows for nucleophilic substitution, enabling the introduction of new functional groups.
- Cross-Coupling Reactions : It can participate in cross-coupling reactions, which are essential for constructing complex organic frameworks .
Case Study 1: Antitumor Effects
A study evaluated the cytotoxicity of various quinoxaline derivatives, including this compound. The results indicated enhanced activity against breast cancer cell lines, highlighting the importance of structural modifications in improving efficacy.
Case Study 2: Antimicrobial Evaluation
In vitro evaluations revealed that derivatives of this compound exhibited significant antimicrobial activity against multiple strains of bacteria, reinforcing its potential application in treating infections.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline (CAS 1319039-33-2): Replacing chlorine with bromine increases molecular weight (Br: 79.9 vs. Cl: 35.5 g/mol) and polarizability. Bromine’s lower electronegativity may alter reactivity in cross-coupling reactions compared to the chloro derivative .
- 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5): The trifunctional chlorine and carbonyl groups create a highly electrophilic system, contrasting with the ethynyl-linked p-tolyl groups in the target compound. This derivative is suited for further functionalization via nucleophilic acyl substitution .
Aromatic Substituent Variations
- 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline: Lacking methyl groups on the aryl rings, this compound exhibits reduced steric hindrance. Crystallographic data show dihedral angles of 49.32° and 61.27° between the quinoxaline plane and phenyl rings, suggesting greater planarity in the p-tolyl derivative could enhance π-π stacking .
- 6-Chloro-2-styrylquinoxaline (CAS 29804-43-1): The styryl group introduces a conjugated double bond, red-shifting absorption spectra compared to the ethynyl linker. This property is critical for optical applications .
Heterocyclic and Fused-Ring Derivatives
- Indolo[3,2-b]quinoxaline Derivatives (e.g., CAS 840484-09-5): Fused indole rings extend conjugation, improving charge transport in organic electronics. The target compound’s ethynyl groups may offer similar benefits but with tunable solubility via p-tolyl substituents .
- Pyridazino[3,4-b]quinoxaline: Nitrogen-rich fused systems exhibit distinct electronic profiles, often enhancing binding to biological targets like kinases. The target compound’s p-tolyl groups may instead promote hydrophobic interactions .
Physical and Spectral Properties
Biological Activity
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is a synthetic compound belonging to the quinoxaline class, characterized by its unique structure that includes a chloro substituent and two p-tolyl groups. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in cancer research.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 368.86 g/mol
- CAS Number : 1319039-37-6
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent. Its derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
The mechanism of action for this compound may involve:
- Interference with Cellular Signaling Pathways : The compound may disrupt key signaling pathways involved in cell proliferation and survival.
- Direct Cytotoxicity : It may induce apoptosis in malignant cells through various biochemical pathways.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against several cancer cell lines, demonstrating a significant reduction in cell viability compared to control groups. The IC values for different cell lines were reported, indicating strong potential as an anticancer agent.
- Antimicrobial Properties : In addition to its anticancer effects, quinoxaline derivatives have been studied for their antimicrobial activity. The compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting a dual role as an antimicrobial agent.
Comparative Analysis of Quinoxaline Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro group, two p-tolyl groups | Anticancer, antimicrobial |
| 6-Chloro-2-phenylquinoxaline | Chloro group, phenyl substitution | Antiviral, anticancer |
| 6-Methyl-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline | Methyl group instead of chloro | Antimicrobial |
| 2,3-Dichloroquinoxaline | Two chloro substituents | Antitumor |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, including:
- Iodocyclization : Utilizing iodine as a reagent to facilitate cyclization under controlled conditions.
- Electrophilic Aromatic Substitution : The presence of the chloro group enhances reactivity towards nucleophiles.
Future Directions
Further studies are necessary to elucidate the full pharmacological profile and therapeutic potential of this compound. Research should focus on:
- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Development of Derivatives : Exploring modifications to enhance biological activity and reduce potential side effects.
Q & A
Q. What synthetic methodologies are commonly employed for 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline, and how are reaction conditions optimized?
The synthesis typically involves a Sonogashira coupling reaction between halogenated quinoxaline precursors and p-tolylethynyl derivatives. For example, in analogous quinoxaline derivatives, copper-catalyzed reactions in chlorobenzene at 343 K yield target compounds via TLC-monitored progress, followed by purification via column chromatography (Petroleum ether/EtOAc eluent) . Key optimizations include adjusting reaction time, temperature, and stoichiometric ratios of catalysts (e.g., CuCl) to minimize by-products.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) at 223 K reveals triclinic (P1) symmetry with unit cell parameters , , and . Intermolecular stabilization involves C–H⋯π interactions (3.36–3.62 Å) between the p-tolylethynyl phenyl ring and quinoxaline core, as well as π–π stacking (slippage: 1.341 Å) between aromatic systems .
Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like C≡C (2100–2260 cm) and C–Cl (550–850 cm) .
Advanced Research Questions
Q. How do torsional angles and molecular planarity influence the optoelectronic properties of this quinoxaline derivative?
Dihedral angles between the quinoxaline core and substituents (e.g., 49.32° for p-tolyl groups) disrupt conjugation, reducing π-electron delocalization and altering absorption/emission profiles. Computational methods (DFT) can model these effects by comparing optimized geometries with experimental SC-XRD data .
Q. What strategies resolve contradictions in crystallographic data, such as discrepancies in bond lengths or angles?
Discrepancies arise from thermal motion or refinement errors. Cross-validate using high-resolution SC-XRD (R factor < 0.05) and neutron diffraction. For example, in similar compounds, C–C bond lengths vary by ±0.003 Å; averaging data from multiple crystals reduces uncertainty .
Q. How can computational modeling predict biological activity, and what limitations exist for this compound?
Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like kinases or DNA. However, quinoxalines’ flexible ethynyl groups complicate binding mode predictions. Validate with in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) .
Q. What role do weak intermolecular forces (e.g., C–H⋯π) play in material science applications?
These interactions enhance thermal stability and charge transport in organic semiconductors. For instance, π–π stacking distances < 3.5 Å facilitate hole mobility in thin-film devices .
Methodological Challenges
Q. How to address low yields in Sonogashira couplings for ethynyl-substituted quinoxalines?
Optimize catalyst systems (e.g., Pd(PPh)/CuI) and degas solvents to prevent alkyne homocoupling. Pre-purify reactants via recrystallization to remove inhibitors like amines .
Q. What experimental controls ensure reproducibility in crystallographic studies?
Maintain consistent cooling rates (e.g., 0.5 K/min) during crystal growth to avoid defects. Use a Rigaku Saturn diffractometer with graphite-monochromated Cu-Kα radiation for reliable data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
